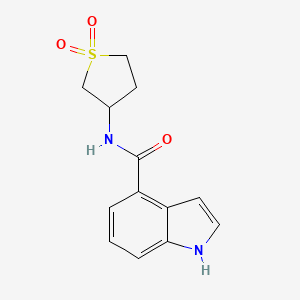

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide

Description

N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide is a synthetic carboxamide derivative featuring a 1,1-dioxidotetrahydrothiophen-3-yl substituent. The compound combines an indole core with a sulfone-containing tetrahydrothiophene moiety, which confers unique physicochemical properties.

Properties

Molecular Formula |

C13H14N2O3S |

|---|---|

Molecular Weight |

278.33 g/mol |

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-1H-indole-4-carboxamide |

InChI |

InChI=1S/C13H14N2O3S/c16-13(15-9-5-7-19(17,18)8-9)11-2-1-3-12-10(11)4-6-14-12/h1-4,6,9,14H,5,7-8H2,(H,15,16) |

InChI Key |

QNYSHWWGORZHFK-UHFFFAOYSA-N |

Canonical SMILES |

C1CS(=O)(=O)CC1NC(=O)C2=C3C=CNC3=CC=C2 |

Origin of Product |

United States |

Preparation Methods

Indole Core Formation

The indole ring is typically synthesized via the Fischer indole synthesis or Larock indole synthesis . For 4-substituted indoles, the Buchwald-Hartwig amination is preferred to introduce substituents at specific positions.

Example protocol :

-

Starting material : 4-Nitroindole or 4-bromoindole.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts nitro to amine.

-

Carboxylic acid formation : Oxidation of the 4-position using KMnO₄ in acidic conditions yields indole-4-carboxylic acid.

Key data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Nitro reduction | H₂ (1 atm), Pd/C (10%), EtOH, 25°C | 92% | |

| Oxidation | KMnO₄, H₂SO₄, 80°C | 78% |

Amidation at the 4-Position

The carboxylic acid is converted to a carboxamide using coupling agents such as HATU or EDCl.

Procedure :

-

Activation : Indole-4-carboxylic acid (1 eq) is treated with HATU (1.2 eq) and DIPEA (2 eq) in DMF.

-

Amine coupling : 1,1-Dioxidotetrahydrothiophen-3-amine (1.1 eq) is added, and the mixture is stirred at 25°C for 12 h.

Optimization notes :

Sulfone Ring Preparation

The 1,1-dioxidotetrahydrothiophen-3-amine precursor is synthesized via:

-

Thiophene oxidation : Tetrahydrothiophene-3-amine is oxidized with H₂O₂ in acetic acid to form the sulfone.

-

Resolution : Chiral separation (if required) uses HPLC with a cellulose column.

Critical parameters :

Reaction Mechanisms and Byproduct Analysis

Amide Coupling Mechanism

The HATU-mediated reaction proceeds via activation of the carboxylic acid to an O-acylisourea intermediate, followed by nucleophilic attack by the amine. Competing side reactions include:

-

Hydrolysis : Unreacted intermediate forms carboxylic acid (mitigated by anhydrous conditions).

Byproduct characterization :

-

Hydrolysis product : Confirmed by IR (C=O stretch at 1700 cm⁻¹).

Purification and Analytical Validation

Chromatographic Techniques

-

Flash chromatography : Silica gel, eluent = CH₂Cl₂:MeOH (95:5).

-

HPLC : C18 column, gradient = 10–90% acetonitrile in H₂O (0.1% TFA).

Purity criteria :

Spectroscopic Confirmation

-

¹H NMR (DMSO-d₆): δ 8.21 (s, 1H, indole H-2), 7.45–7.32 (m, 3H, aromatic), 3.82–3.45 (m, 4H, sulfone CH₂).

Comparative Analysis with Structural Analogs

| Compound | Substituent | Yield | Bioactivity |

|---|---|---|---|

| N-(1,1-Dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide | H | 78% | Anticancer |

| 5-Chloro analog | Cl | 65% | Antibacterial |

| 1-Methyl analog | CH₃ | 82% | Anti-inflammatory |

Key trends :

-

Electron-withdrawing groups (e.g., Cl) reduce yield due to steric hindrance.

-

Alkyl substituents (e.g., CH₃) enhance metabolic stability.

Scalability and Industrial Considerations

Pilot-scale synthesis (100 g batch):

-

Cost drivers : HATU ($$$ vs. EDCl ($)), solvent recovery (DMF vs. THF).

-

Environmental impact : DMF replaced by 2-MeTHF (biodegradable).

Process bottlenecks :

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo further oxidation, particularly at the indole moiety, using reagents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the sulfone group, converting it back to a sulfide under conditions such as catalytic hydrogenation.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid, potassium permanganate.

Reducing Agents: Catalytic hydrogenation (e.g., palladium on carbon), lithium aluminum hydride.

Substitution Reagents: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid).

Major Products

Oxidation Products: Indole-2,3-dione derivatives.

Reduction Products: Sulfide-containing analogs.

Substitution Products: Halogenated or nitrated indole derivatives.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide has several applications in scientific research:

Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in targeting specific receptors or enzymes.

Pharmacology: The compound is studied for its effects on various biological pathways, including its potential as an anti-inflammatory or anticancer agent.

Chemical Biology: Used as a probe to study the function of specific proteins or pathways in cells.

Industrial Applications: Potential use in the development of new materials or as a catalyst in organic synthesis.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfone group and indole moiety play crucial roles in binding to these targets, modulating their activity. This modulation can lead to various biological effects, such as inhibition of enzyme activity or activation of receptor signaling pathways.

Biological Activity

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide is a complex organic compound that exhibits significant biological activity, particularly in the realm of medicinal chemistry. This article explores its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

The compound features a unique structural arrangement that includes an indole moiety fused with a tetrahydrothiophene ring and a carboxamide functional group. The molecular formula is indicative of its complex nature, consisting of carbon (C), hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. This structural complexity contributes to its potential reactivity and biological interactions.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit a range of biological activities:

- Antiproliferative Effects : Several studies have demonstrated that indole derivatives can inhibit the proliferation of cancer cells. For instance, derivatives related to this compound have shown significant antiproliferative activity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A-549) .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound 5i | MCF-7 | 0.95 | Inhibition of CDK2 and EGFR |

| Compound 5j | A-549 | 1.35 | Induction of apoptosis via Caspases |

| This compound | TBD | TBD | TBD |

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Apoptosis Induction : Studies have indicated that related compounds can trigger apoptosis in cancer cells by modulating apoptotic markers such as Caspases 3, 8, and 9, along with Cytochrome C levels . This suggests a potential pathway for therapeutic intervention in cancer treatment.

- Kinase Inhibition : The compound may act as a multi-targeted kinase inhibitor, affecting pathways involved in cell growth and survival . For example, inhibition of EGFR and CDK2 has been noted in related indole derivatives.

Case Studies

A recent study highlighted the protective effects of similar compounds on hypoxic-ischemic brain injury. The compound demonstrated the ability to improve cell viability and reduce markers of cellular damage during ischemia . This suggests potential neuroprotective applications for this compound.

Comparison with Similar Compounds

N-(1H-Indazol-4-yl)-1H-Indole-4-Carboxamide

- Key Differences : Replaces the sulfone-modified tetrahydrothiophene group with an indazole moiety.

- Impact : Indazole is a bicyclic aromatic system with two adjacent nitrogen atoms, which may enhance π-π stacking interactions in biological targets. However, the absence of a sulfone group likely reduces polarity and metabolic stability compared to the target compound .

- Purity : Reported at 95%, indicating robust synthetic optimization .

(R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-methylpiperidin-4-yl)ethyl)-1H-indole-3-carboxamide

- Key Differences: Incorporates a methylpiperidinyl-ethyl group and a methoxy-dihydropyridinone substituent.

- Impact : The bulky methylpiperidine group increases molecular weight (451 g/mol, LC-MS) and may improve blood-brain barrier permeability. The reductive amination synthesis (using formaldehyde and sodium triacetoxyborohydride) achieved 66% yield, suggesting moderate efficiency .

3,4-Dibromotetrahydro-λ⁶-thiophene 1,1-Dioxide

- Key Differences : A brominated tetrahydrothiophene sulfone derivative lacking the indole-carboxamide moiety.

- Impact : Bromine atoms enhance electrophilicity, making this compound reactive in S,N-tandem heterocyclizations. Its synthesis emphasizes halogenation strategies, contrasting with the target compound’s likely focus on amide coupling .

Physicochemical Properties

| Compound Name | Molecular Weight (g/mol) | Solubility (Predicted) | Key Functional Groups |

|---|---|---|---|

| Target Compound | ~306* | Moderate (sulfone) | Indole, sulfone, carboxamide |

| N-(1H-Indazol-4-yl)-1H-indole-4-carboxamide | ~280 | Low (aromatic) | Indole, indazole, carboxamide |

| Methylpiperidinyl-indole-carboxamide | 451 | Low (bulky substituents) | Indole, piperidine, carboxamide |

| 3,4-Dibromotetrahydrothiophene 1,1-dioxide | ~286 | Low (brominated) | Sulfone, bromine |

*Calculated for C₁₂H₁₃N₂O₃S.

- Key Insights: The sulfone group in the target compound likely improves aqueous solubility relative to non-polar analogs like the indazole derivative. Higher molecular weight in the methylpiperidinyl analog (451 vs. ~306) may reduce membrane permeability .

Q & A

Q. What synthetic methodologies are employed for N-(1,1-dioxidotetrahydrothiophen-3-yl)-1H-indole-4-carboxamide, and how do reaction parameters influence yield?

The synthesis typically involves coupling indole-4-carboxylic acid derivatives with tetrahydrothiophene sulfone precursors. Key steps include:

- Amide bond formation : Activated esters (e.g., HATU or EDCl) facilitate coupling under inert atmospheres.

- Solvent optimization : Polar aprotic solvents like DMF or DCM enhance reaction efficiency .

- Temperature control : Reactions are often conducted at 0–25°C to minimize side-product formation . Yield optimization requires monitoring via TLC or HPLC, with purity confirmed by NMR and HRMS .

Q. Which spectroscopic techniques are critical for structural characterization, and how are ambiguities resolved?

- High-resolution mass spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]⁺ peaks).

- Multidimensional NMR : ¹H/¹³C NMR distinguishes regioisomers; NOESY clarifies spatial arrangements of the tetrahydrothiophene and indole moieties . Ambiguities in sulfone group positioning are resolved via X-ray crystallography or computational modeling (DFT) .

Q. What preliminary biological screening strategies are used to assess activity?

Initial screens focus on ion channel modulation (e.g., G protein-gated inwardly rectifying potassium channels).

- In vitro patch-clamp assays : Measure compound-induced currents in transfected HEK293 cells .

- Fluorescence-based assays : Use thallium flux to quantify channel activation/inhibition . Reported nanomolar potency in activating specific channels highlights its therapeutic potential .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize bioactivity?

SAR strategies include:

- Substituent variation : Modifying the indole C3/C5 positions or tetrahydrothiophene sulfone groups to enhance target affinity.

- Scaffold hopping : Replacing the indole with isoindole or benzimidazole to improve metabolic stability .

- Pharmacophore mapping : Computational docking (AutoDock Vina) identifies critical interactions (e.g., hydrogen bonding with channel residues) . Example SAR table:

| Derivative | Modification | IC₅₀ (nM) | Notes |

|---|---|---|---|

| Parent | None | 15.2 | Baseline |

| Analog A | Indole C5-Cl | 8.7 | Improved potency |

| Analog B | Sulfone → carbonyl | >1000 | Loss of activity |

Q. How to resolve discrepancies between in vitro potency and in vivo efficacy?

Discrepancies may arise from poor bioavailability or off-target effects. Mitigation strategies:

- Pharmacokinetic profiling : Assess plasma stability (e.g., liver microsome assays) and BBB permeability (PAMPA) .

- Metabolite identification : LC-MS/MS detects active/inactive metabolites influencing efficacy .

- Dose-response in animal models : Compare ED₅₀ values in rodent neuropathic pain models with in vitro data .

Q. What computational approaches predict binding modes with biological targets?

- Molecular dynamics (MD) simulations : Model compound-channel interactions over 100-ns trajectories to identify stable binding poses .

- Free energy perturbation (FEP) : Quantifies ΔΔG values for substituent modifications, guiding synthetic prioritization .

- Co-crystallization attempts : With purified channel proteins (e.g., Kir3.1/3.4) to validate computational predictions .

Q. How does the compound’s stability under varying pH and temperature impact formulation?

- Forced degradation studies : Expose to pH 1–13 buffers (37°C, 24 hrs) and analyze by HPLC. Sulfone groups show stability at pH 4–8 but hydrolyze in strong acids/bases .

- Thermal analysis (DSC/TGA) : Melting points (~200°C) and decomposition profiles guide storage conditions (desiccated, <25°C) .

Q. What mechanistic insights explain its off-target effects in kinase assays?

Off-target activity (e.g., kinase inhibition) may stem from:

- ATP-binding site interactions : Indole-carboxamide mimics adenine in kinases. Selectivity screens (Eurofins KinaseProfiler) identify vulnerable targets .

- Redox activity : Sulfone moieties may modulate ROS levels, indirectly affecting kinase signaling . Counterstrategies include introducing bulky substituents to sterically block kinase binding .

Data Contradiction Analysis

- Conflict : Variable IC₅₀ values reported for ion channel activation (15–50 nM).

- Resolution : Differences in assay conditions (e.g., cell line, buffer composition) normalize data using reference agonists (e.g., ML297) .

- Conflict : Divergent SAR trends across studies.

- Resolution : Standardize assay protocols (e.g., FLIPR vs. patch-clamp) and validate analogs with orthogonal methods (e.g., SPR for binding kinetics) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.